molecular formula C13H12O4 B7780959 (E,4E)-4-benzylidene-3-methylpent-2-enedioic acid

(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid

Cat. No.: B7780959
M. Wt: 232.23 g/mol
InChI Key: MPVJIYIIVIHOMK-BIZFVBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid is an organic compound characterized by its unique structure, which includes a benzylidene group and a pentenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,4E)-4-benzylidene-3-methylpent-2-enedioic acid typically involves the condensation of benzaldehyde with a suitable dicarboxylic acid precursor under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with 3-methylglutaric acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s properties.

    Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives. Substitution reactions result in various substituted benzylidene compounds.

Scientific Research Applications

(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (E,4E)-4-benzylidene-3-methylpent-2-enedioic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-benzylidene-3-methylpent-2-enedioic acid: A similar compound with a different stereochemistry.

    4-benzylidene-3-methylpentanoic acid: Lacks the double bond in the pentenedioic acid backbone.

    Benzylidene malonic acid: Contains a similar benzylidene group but with a malonic acid backbone.

Uniqueness

(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9(7-12(14)15)11(13(16)17)8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17)/b9-7+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVJIYIIVIHOMK-BIZFVBGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=C\C1=CC=CC=C1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.